4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
This compound, also known by its systematic name 4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione , is a fascinating molecule with diverse applications. Its chemical formula is C8H8N4S , and it has a molecular weight of approximately 192.24 g/mol . The compound’s melting point is around 195 °C (dec.) .
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common method is the reaction between 4-phenyl-4H-1,2,4-triazole-3-thiol (a precursor) and an appropriate aldehyde, such as 9-ethylcarbazole aldehyde . The reaction proceeds via a Schiff base formation, resulting in the desired compound .
Reaction Conditions::- Reactants: 4-phenyl-4H-1,2,4-triazole-3-thiol, 9-ethylcarbazole aldehyde
- Solvent: Organic solvent (e.g., ethanol, dichloromethane)
- Catalyst: Acidic or basic conditions
- Temperature: Typically at room temperature or slightly elevated
- Isolation: Crystallization or column chromatography
Industrial Production:: While industrial-scale production methods are not widely documented, researchers have explored scalable approaches for manufacturing this compound. Optimization of reaction conditions, catalysts, and purification techniques is essential for large-scale synthesis.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various derivatives.
Substitution: Nucleophilic substitution reactions at the triazole nitrogen or thiol sulfur are possible.
Reduction: Reduction of the triazole ring or thiol group may yield interesting products.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or peracids.
Substitution: Alkyl halides, amines, or other nucleophiles.
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products:: The specific products depend on the reaction conditions and substituents. Examples include N-substituted derivatives, disulfides, and triazole ring-modified compounds.
Scientific Research Applications
Chemistry::
Catalysis: The compound’s unique structure may find applications in catalytic processes.
Ligand Design: It can serve as a ligand for transition metal complexes.
Anticancer Properties: Some derivatives exhibit promising anticancer activity.
Antioxidant Effects: The thiol group suggests potential antioxidant properties.
Enzyme Inhibition: Interaction with enzymes due to its aromatic and heterocyclic nature.
Materials Science: Exploration of its optical, electronic, or photophysical properties.
Pharmaceuticals: Drug discovery and development.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with cellular targets. Further studies are needed to elucidate specific pathways and molecular targets.
Comparison with Similar Compounds
While this compound is unique, it shares features with related triazoles, thiol-containing molecules, and carbazole derivatives. Notable similar compounds include 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 380454-34-2) .
Properties
Molecular Formula |
C23H19N5S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H19N5S/c1-2-27-20-11-7-6-10-18(20)19-14-16(12-13-21(19)27)15-24-28-22(25-26-23(28)29)17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,26,29)/b24-15+ |
InChI Key |
XNQFSPSPIVINEQ-BUVRLJJBSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4)C5=CC=CC=C51 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4)C5=CC=CC=C51 |
Origin of Product |
United States |
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